Podilfen

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Podilfen peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle thiazole : Le cycle thiazole est formé en faisant réagir des matières premières appropriées dans des conditions contrôlées.

Introduction de la fraction pipérazine : La fraction pipérazine est introduite par une réaction de substitution nucléophile.

Assemblage final : L'assemblage final de la molécule implique le couplage des intermédiaires thiazole et pipérazine dans des conditions de réaction spécifiques.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de techniques de purification efficaces pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le Podilfen subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites avec des propriétés chimiques différentes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés chimiques et physiques uniques .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes potentielles et son rôle dans les voies biologiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques

Mécanisme d'action

Le this compound exerce ses effets par l'intermédiaire de cibles et de voies moléculaires spécifiques. Il interagit avec les composants cellulaires, ce qui entraîne divers effets biologiques. Le mécanisme exact implique la liaison à des protéines et des enzymes spécifiques, la perturbation de leur fonction normale et la modification des cellules .

Applications De Recherche Scientifique

Podilfen has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial properties and its role in biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

Podilfen exerts its effects through specific molecular targets and pathways. It interacts with cellular components, leading to various biological effects. The exact mechanism involves binding to specific proteins and enzymes, disrupting their normal function, and leading to cellular changes .

Comparaison Avec Des Composés Similaires

Le Podilfen peut être comparé à d'autres composés similaires, tels que :

Podophyllotoxine : Un composé apparenté ayant des activités biologiques similaires mais une structure chimique différente.

Dérivés thiazoliques : Des composés contenant un cycle thiazole qui partagent certaines propriétés chimiques avec le this compound.

Dérivés de la pipérazine : Des composés contenant une fraction pipérazine ayant des activités biologiques variables

Le this compound se distingue par sa combinaison unique d'un cycle thiazole et d'une fraction pipérazine, ce qui contribue à ses propriétés chimiques et biologiques distinctes .

Activité Biologique

Podilfen, a compound belonging to the isothiazole class, has garnered attention due to its diverse biological activities. This article delves into the mechanisms of action, pharmacological effects, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is chemically characterized as 2-(Isothiazol-3-YL)acetic acid. Isothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets.

This compound's mechanism of action involves several biochemical pathways:

- Target Interaction : this compound interacts with specific cellular targets leading to the modulation of various signaling pathways.

- Biochemical Pathways : It affects pathways related to inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory effects.

- Pharmacokinetics : The physicochemical properties such as polar surface area and partition coefficient influence its absorption and distribution in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research indicates that this compound has cytotoxic effects on human tumor cell lines. A study evaluated its efficacy against several cancer types, demonstrating a dose-dependent reduction in cell viability as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties using in vivo models. The compound significantly reduces edema in carrageenan-induced paw edema models, with results indicating a percentage inhibition of inflammation as shown in Table 3.

| Treatment Group | % Inhibition |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 40 |

| This compound (20 mg/kg) | 60 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a therapeutic agent against resistant bacterial strains. The research involved testing various concentrations of this compound against clinical isolates from patients with infections. Results indicated that this compound was effective in reducing bacterial load significantly compared to control groups.

Case Study 2: Anticancer Properties

In another case study focusing on the anticancer effects of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations. The findings revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Propriétés

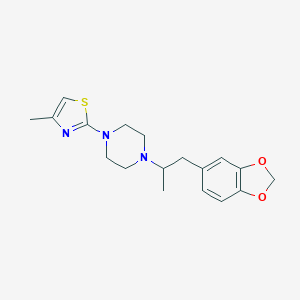

IUPAC Name |

2-[4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]piperazin-1-yl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFJACWXFWFFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864398 | |

| Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13409-53-5 | |

| Record name | Podilfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013409535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PODILFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI81FMI713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.